Seryl-adenylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Seryl-amp is a peptide.

科学研究应用

Introduction to Seryl-Adenylate

This compound is an activated intermediate formed during the aminoacylation of tRNA by seryl-tRNA synthetase, a critical enzyme in protein synthesis. This compound plays a significant role in the transfer of serine to its corresponding tRNA, which is essential for the accurate translation of genetic information into proteins. Understanding the applications of this compound not only sheds light on fundamental biological processes but also opens avenues for therapeutic interventions and biotechnological applications.

Role in Protein Biosynthesis

This compound is crucial for the aminoacylation process, where it serves as an intermediate that facilitates the attachment of serine to its tRNA. This reaction is vital for the accurate translation of mRNA into proteins. The efficiency and fidelity of this process are influenced by the kinetics of this compound formation and hydrolysis, which can impact overall protein synthesis rates in cells .

Enzymatic Mechanisms and Structural Studies

Research has highlighted the structural basis of this compound formation through crystallographic studies. These studies reveal how seryl-tRNA synthetase interacts with ATP and serine to form this compound, providing insights into enzyme specificity and catalytic mechanisms. For instance, the binding of magnesium ions stabilizes the transition state during the reaction, emphasizing the importance of metal ions in enzymatic activity .

Editing Mechanisms in Aminoacyl-tRNA Synthetases

This compound also plays a role in editing mechanisms within aminoacyl-tRNA synthetases. Studies indicate that the hydrolysis rate of this compound by threonyl-tRNA synthetase is significantly higher than that of threonyl-adenylate, suggesting a proofreading function that enhances the fidelity of protein synthesis . This mechanism ensures that non-cognate amino acids are efficiently rejected, maintaining the integrity of protein translation.

Potential Therapeutic Applications

Given its central role in protein synthesis, this compound and its associated enzymes are being explored as potential drug targets for various diseases, including cancer. For example, human cytosolic seryl-tRNA synthetase has been identified as a regulator in processes such as angiogenesis and telomere maintenance, making it a candidate for therapeutic intervention in cancer treatment .

Biotechnological Applications

In biotechnology, understanding the mechanisms involving this compound can lead to innovations in genetic engineering and synthetic biology. By manipulating aminoacyl-tRNA synthetases to incorporate non-standard amino acids into proteins, researchers can create novel proteins with unique properties for industrial applications .

Table 1: Kinetic Parameters of this compound Formation

| Parameter | Value (s−1) | Notes |

|---|---|---|

| Rate of Serine Activation | 1.2 | Rate-limiting step in tRNA charging |

| Transfer Rate to tRNA | 35 | Fast transfer post adenylation |

| Steady State AMP Formation | 0.029 | Higher with serine than threonine |

Table 2: Comparison of this compound Hydrolysis Rates

| Substrate | Hydrolysis Rate (s−1) | Enzyme Involved |

|---|---|---|

| This compound | 29 | Threonyl-tRNA synthetase |

| Threonyl-Adenylate | 1 | Threonyl-tRNA synthetase |

Case Study 1: Structural Insights from Crystallography

A study conducted on the crystal structure of seryl-tRNA synthetase from Thermus thermophilus revealed critical interactions between ATP, serine, and metal ions during this compound formation. These findings provided a deeper understanding of enzyme specificity and catalysis mechanisms, which are essential for developing inhibitors targeting these pathways in disease contexts .

Case Study 2: Editing Mechanisms in Escherichia coli

Research on Escherichia coli threonyl-tRNA synthetase demonstrated that pre-transfer hydrolysis significantly influences editing pathways when using this compound as a substrate. This study highlighted how kinetic parameters affect proofreading efficiency, thereby ensuring high fidelity during protein synthesis .

属性

CAS 编号 |

52435-67-3 |

|---|---|

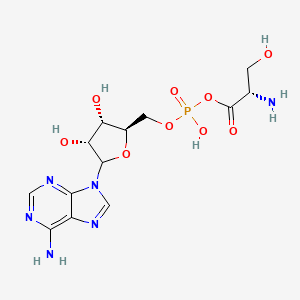

分子式 |

C13H19N6O9P |

分子量 |

434.3 g/mol |

IUPAC 名称 |

[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12?/m0/s1 |

InChI 键 |

UVSYURUCZPPUQD-SOHHTZENSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-seryl-adenosine monophosphate L-seryl-AMP seryl adenylate seryl-adenylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。